molecular formula C10H16N2O3S B420373 1-(1-carboxy-3-(methylthio)propyl)-4,5-dimethyl-1H-imidazole 3-oxide CAS No. 126263-37-4

1-(1-carboxy-3-(methylthio)propyl)-4,5-dimethyl-1H-imidazole 3-oxide

Cat. No. B420373
CAS RN: 126263-37-4
M. Wt: 244.31g/mol
InChI Key: VSFLHMWGTMRKNN-UHFFFAOYSA-N
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Description

Imidazole 3-oxides are a class of heterocyclic compounds that have been studied for their potential applications in various fields . They are known to be valuable synthetic intermediates for the assembly of heterocyclic structures .


Synthesis Analysis

Methods suitable for the synthesis of 1-hydroxyimidazoles, imidazole 3-oxides, and their benzoannulated analogs have been discussed in the literature . These methods have been considered in several publications .


Molecular Structure Analysis

The molecular structure of imidazole 3-oxides is characterized by the presence of an N-oxide functional group. A characteristic IR absorption band of this group at 1210 cm –1 has been described in the literature .


Chemical Reactions Analysis

Imidazole 3-oxides are known to be valuable synthetic intermediates for the assembly of heterocyclic structures . They are also of interest as potentially biologically active compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole 3-oxides have been studied. For instance, the N–O bond vibrations in 1,2,4-triphenylimidazole 3-oxide was observed at 1205 cm –1 .

Scientific Research Applications

Ionic Liquids and Carbon Dioxide Utilization

Ionic liquids, particularly those based on imidazole derivatives, have shown promise in catalyzing the conversion of carbon dioxide into useful products like linear and cyclic carbonates. The advancements in using imidazolium-based ionic liquids and metal-containing systems highlight the potential of these compounds in carbon capture and utilization technologies. The presence of functional groups in such compounds enhances their catalytic efficiency through hydrogen bonding interactions (Chaugule et al., 2017).

Novel Synthesis Methods and Pharmaceutical Impurities

Research into the novel synthesis of proton pump inhibitors like omeprazole, which share a similar heterocyclic backbone with imidazole derivatives, reveals the complexity and potential of these compounds in developing pharmaceuticals. The study of pharmaceutical impurities and the processes involved in their synthesis could provide valuable insights for synthesizing and understanding complex molecules like 1-(1-carboxy-3-(methylthio)propyl)-4,5-dimethyl-1H-imidazole 3-oxide (Saini et al., 2019).

Metal-Organic Frameworks and Nanofibers

The utilization of imidazole linkers in the synthesis of zeolite imidazolate frameworks (ZIFs), a subclass of metal-organic frameworks (MOFs), demonstrates the structural versatility and application potential of imidazole derivatives. These materials, especially when fashioned into one-dimensional nanofibers, exhibit unique physicochemical properties useful in various applications, including catalysis and adsorption (Sankar et al., 2019).

Heterocyclic N-Oxide Molecules in Organic Synthesis and Drug Applications

The diversity of heterocyclic N-oxide molecules, including imidazole N-oxides, underscores their significance in organic synthesis, catalysis, and drug development. These compounds have been employed in forming metal complexes, designing catalysts, and synthesizing potent medicinal agents with anticancer, antibacterial, and anti-inflammatory activities. This highlights the potential utility of 1-(1-carboxy-3-(methylthio)propyl)-4,5-dimethyl-1H-imidazole 3-oxide in similar applications (Li et al., 2019).

Corrosion Inhibition

Imidazole and its derivatives have been extensively used as corrosion inhibitors due to their ability to adsorb onto metal surfaces. This property is particularly relevant in the petroleum industry, where the prevention of corrosion is crucial. The chemical structure of imidazole derivatives, including the presence of nitrogen atoms and a hydrophobic tail, makes them effective in forming protective films on surfaces (Sriplai & Sombatmankhong, 2023).

Future Directions

The steadily growing interest toward biologically active compounds containing in their structure N -oxide or N -hydroxyimidazole motifs, as well as benzoannulated analogs of such compounds, continues in the 21st century . Compounds of these types include potential hypotensive drugs, molecules that exhibit antiprotozoal, antitumor, and antiviral activity, as well as herbicides and potential selective inhibitors of various kinases .

properties

IUPAC Name

2-(4,5-dimethyl-3-oxidoimidazol-3-ium-1-yl)-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S/c1-7-8(2)12(15)6-11(7)9(10(13)14)4-5-16-3/h6,9H,4-5H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFLHMWGTMRKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=CN1C(CCSC)C(=O)O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-carboxy-3-(methylthio)propyl)-4,5-dimethyl-1H-imidazole 3-oxide

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